molecular formula C8H7NO3 B1530988 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol CAS No. 1186310-89-3

2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol

Cat. No.: B1530988
CAS No.: 1186310-89-3
M. Wt: 165.15 g/mol
InChI Key: WALUGOSWTLIXRH-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol is a heterocyclic organic compound with the molecular formula C8H7NO3 and a molecular weight of 165.15 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-hydroxymethylfuran-6-carboxylic acid with ammonia or an amine derivative under high-temperature conditions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. These methods ensure consistent quality and yield, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Various nucleophiles and electrophiles can be used to perform substitution reactions on the compound.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of derivatives with different functional groups.

Scientific Research Applications

2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol has several applications in scientific research, including:

  • Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: It can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol exerts its effects depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to therapeutic effects. The pathways involved can vary, but they often include modulation of biochemical processes or signaling pathways.

Comparison with Similar Compounds

2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol is similar to other heterocyclic compounds such as furo[3,2-b]pyridine and its derivatives. its unique structure and functional groups make it distinct in terms of reactivity and potential applications. Some similar compounds include:

  • Furo[3,2-b]pyridine: A related compound without the hydroxymethyl group.

  • 2-(Hydroxymethyl)pyridine: A pyridine derivative with a hydroxymethyl group.

  • Furan derivatives: Other furan-based compounds with different substituents.

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Properties

IUPAC Name

2-(hydroxymethyl)furo[3,2-b]pyridin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-4-6-2-7-8(12-6)1-5(11)3-9-7/h1-3,10-11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALUGOSWTLIXRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1OC(=C2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674105
Record name 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186310-89-3
Record name 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol
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Reactant of Route 6
2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol

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